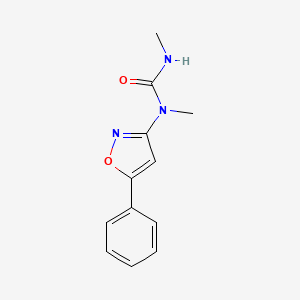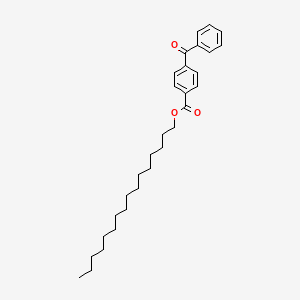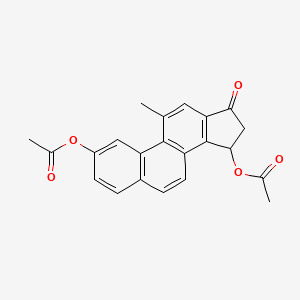
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate is a synthetic organic compound with the molecular formula C22H18O5 and a molecular weight of 362.381 g/mol . This compound is characterized by its complex structure, which includes multiple double bonds and acetate groups.
Preparation Methods
The synthesis of 11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the core structure: This involves the construction of the gonane skeleton through a series of cyclization reactions.
Introduction of functional groups: The methyl and oxo groups are introduced through selective oxidation and methylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert double bonds into single bonds, altering the compound’s structure and reactivity.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving hormonal pathways.
Mechanism of Action
The mechanism of action of 11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
11-Methyl-17-oxogona-1,3,5(10),6,8,11,13-heptaene-2,15-diyl diacetate can be compared with other similar compounds, such as:
3-Methoxy-17-methylgona-1(10),2,4,6,8,11,13-heptaene: This compound has a similar core structure but differs in the functional groups attached.
3-Methoxy-17,17-dimethylgona-1(10),2,4,6,8,11,13-heptaene: Another similar compound with variations in the methyl groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
55081-27-1 |
|---|---|
Molecular Formula |
C22H18O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2-acetyloxy-11-methyl-17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C22H18O5/c1-11-8-18-19(25)10-20(27-13(3)24)22(18)16-7-5-14-4-6-15(26-12(2)23)9-17(14)21(11)16/h4-9,20H,10H2,1-3H3 |
InChI Key |
ADGKUOWZRGLKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2=O)OC(=O)C)C3=C1C4=C(C=CC(=C4)OC(=O)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


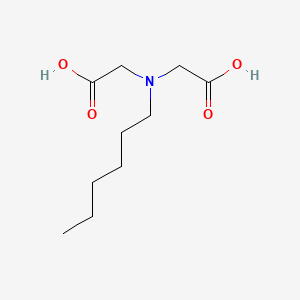


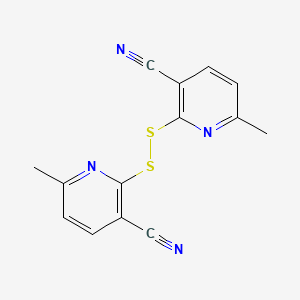
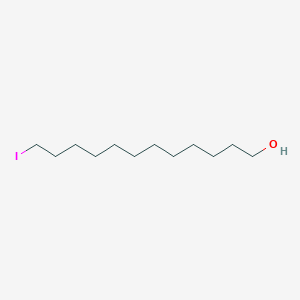
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
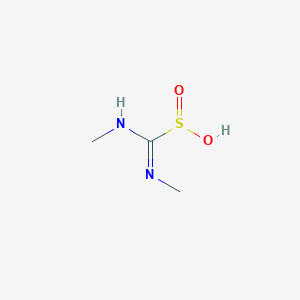
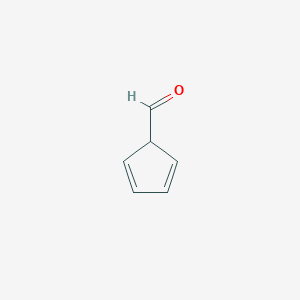
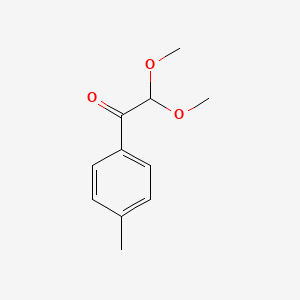
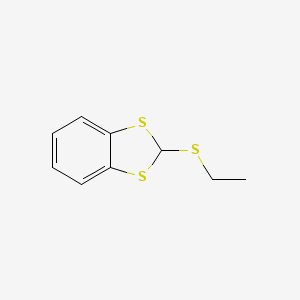
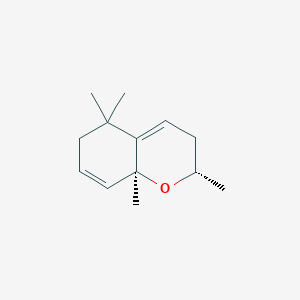
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
